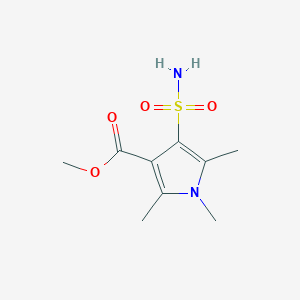
2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule. It contains functional groups such as benzylamino and carboxylic acid, and it also has a trifluoromethyl group. These types of compounds are often used in pharmaceuticals and materials science due to their unique properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of a similar compound, 4-{2-[benzyl(methyl)amino]ethyl}benzoic acid hydrochloride, was determined using IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, aminothiazole-based compounds have been found to exhibit a wide range of biological activities, which suggests they may undergo various chemical reactions in biological systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the properties of a similar compound, phenylboronic acid, were determined using techniques such as melting point determination and solubility tests .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystallization :
- X-ray crystal structure analysis of the hydrochloride of ± 3-benzylamino-4-hydroxypentanoic acid lactone reveals trans-orientation of the methyl and benzylamino groups. The hydrobromide form shows optical activity due to spontaneous resolution during crystallization (Jones et al., 1968).
Synthesis and Applications in Organic Chemistry :
- A one-pot synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been developed using 2-(benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride, indicating its utility in synthetic organic chemistry (Li et al., 2013).
- Efficient preparation of enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is achieved using specific microorganisms, showcasing the compound's role in biochemical processes (Fuhshuku et al., 2014).
Applications in Analytical Chemistry :
- A technique for rapid derivatization of aqueous carboxylic acids to 2,2,2-trifluoroethylamide derivatives, including compounds related to 2-(benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid, highlights its importance in environmental analytical chemistry (Ford et al., 2007).
Biological Applications and Research :
- Novel 2-(benzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazines, structurally related to 2-(benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid, exhibit strong photosynthetic electron transport inhibitory activity, demonstrating potential applications in agricultural chemistry (Ohki et al., 1999).
Pharmaceutical Chemistry :
- The synthesis and study of 2-substituted methanoisoindoles, involving compounds structurally similar to 2-(benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid, shed light on its relevance in pharmaceutical research (Lebedev et al., 1981).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-10(9(16)17,11(12,13)14)15-7-8-5-3-2-4-6-8;/h2-6,15H,7H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDNULZHQPBWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-(o-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2428488.png)


![2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2428492.png)

![2-O-Tert-butyl 3-O-methyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2428495.png)
![N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2428496.png)
![4-[2-(4-Bromo-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2428497.png)

![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/no-structure.png)
![N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2428500.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2428502.png)

